1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine
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Overview
Description
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine is a complex organic compound with the molecular formula C22H18F6N2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with 1,2-diphenylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine: Lacks the chiral centers present in the 1R,2R isomer.
N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine derivatives: Modified versions with different substituents on the phenyl rings.
Uniqueness
1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine is unique due to its chiral centers, which impart specific stereochemical properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in asymmetric synthesis and drug development .
Properties
IUPAC Name |
N-(2-amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N2O2S/c23-21(24,25)16-11-17(22(26,27)28)13-18(12-16)33(31,32)30-20(15-9-5-2-6-10-15)19(29)14-7-3-1-4-8-14/h1-13,19-20,30H,29H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYJWNCRIROFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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